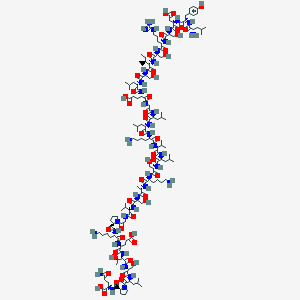
Diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate consists of a benzene ring with two ester groups attached at the 1 and 2 positions . The benzene ring is substituted with deuterium atoms at the 3, 4, 5, and 6 positions . The InChI representation of the molecule is InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3/i5D,6D,7D,8D .
Chemical Reactions Analysis
While specific chemical reactions involving Diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate are not available, similar compounds have been studied. For instance, Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been studied for its bromination reaction with NBS in methanol .
Physical And Chemical Properties Analysis
Diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate has a molecular weight of 226.26 g/mol . It has a computed XLogP3 value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has a topological polar surface area of 52.6 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate has been used in the synthesis of various biazulenes and their derivatives via Ullmann-type coupling reactions (Morita & Takase, 1982).
- It is involved in solvent-free synthesis processes, such as the creation of triazines from acid hydrazides, ammonium acetate, and dicarbonyl compounds (Ghorbani‐Vaghei et al., 2015).
- Diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate plays a role in solid-state proton spin relaxation studies, helping to understand the dynamics of molecular structures in substances like ethylbenzenes (Beckmann et al., 1991).
Molecular Structure and Properties
- Its derivatives are key in studying the crystal structure of compounds like 1,4-diethyl- and 1,2-diethylbenzene, providing insights into molecular interactions and arrangements (Yufit, 2013).
- The compound is also significant in the study of dihydropyridine structures and their cardiac activities, offering potential insights for medicinal chemistry (McKenna et al., 1988).
Material Science and Engineering
- In material science, diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate is used to explore the hydrogen sorption properties of metal-organic frameworks, aiding in the development of energy storage materials (Rowsell et al., 2004).
- It is involved in the synthesis of functionalized thiophene derivatives, which are important for developing electronic and photovoltaic materials (Lu et al., 2013).
Eigenschaften
IUPAC Name |
diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3/i5D,6D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKPEMZONWLCSK-KDWZCNHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC)C(=O)OCC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584031 |
Source


|
| Record name | Diethyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl Phthalate-d4 | |
CAS RN |
93952-12-6 |
Source


|
| Record name | 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Racemic-4-hydroxy[2,2]paracyclophane](/img/structure/B118076.png)








